

Application Notes and Protocols for Avermectin B1a Monosaccharide in *C. elegans* Research

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Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B15579640*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research is available for **Avermectin B1a monosaccharide**. The following information is primarily based on the well-documented effects of the broader avermectin class, particularly Avermectin B1a and its derivative, ivermectin. The monosaccharide form is expected to share a similar mechanism of action.

Introduction

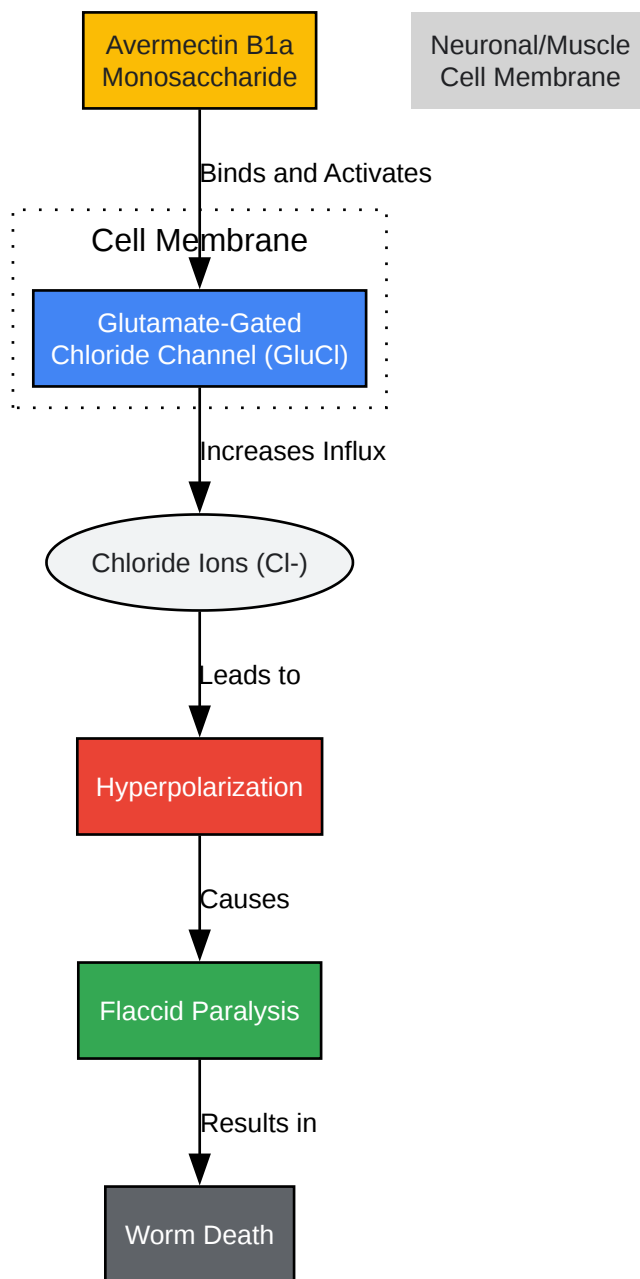
Avermectin B1a monosaccharide is a macrocyclic lactone and a derivative of Avermectin B1a. The avermectin family of compounds is renowned for its potent anthelmintic and insecticidal properties. In the model organism *Caenorhabditis elegans*, these compounds serve as invaluable tools for studying neurobiology, ion channel function, and for screening potential anthelmintic drugs. Avermectins primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCl_s), which are found in invertebrate neurons and muscle cells.[1][2][3] This action leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the nematode.[4]

Mechanism of Action

Avermectin B1a monosaccharide, like other avermectins, targets glutamate-gated chloride channels (GluCl_s) in *C. elegans*. These channels are ligand-gated ion channels crucial for inhibitory neurotransmission.

Signaling Pathway of Avermectin on Glutamate-Gated Chloride Channels:

Mechanism of Action of Avermectin B1a Monosaccharide

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Caption: **Avermectin B1a monosaccharide** binds to and activates glutamate-gated chloride channels.

Quantitative Data

The following tables summarize the known quantitative effects of **Avermectin B1a monosaccharide** and related avermectin compounds on *C. elegans*.

Table 1: Lethality and Motility Effects

Compound	Parameter	Concentration	Effect	Reference
Avermectin B1a monosaccharide	Minimum Active Concentration (MAC)	0.1 μ M	Lethal to <i>C. elegans</i>	[5]
Ivermectin	EC50 (Motility)	0.19 \pm 0.01 μ M	50% reduction in motility after 90 minutes	[6][7]
Ivermectin	EC37 (Survival)	~3 pM (in membranes)	Effective concentration for 37% survival	[8]

Table 2: Effects on Lifespan and Reproduction

Compound	Parameter	Concentration	Effect	Reference
Ivermectin	Lifespan	Low concentration	30.0% reduction in average lifespan	[8]
Ivermectin	Reproduction	Low concentration	25.9% reduction in the length of the reproductive period	[8]
Ivermectin	Fecundity	Low concentration	18.6% inhibition of fecundity	[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of **Avermectin B1a monosaccharide** on *C. elegans*.

Protocol 1: General Drug Preparation and Administration

This protocol describes the standard method for preparing and administering **Avermectin B1a monosaccharide** to *C. elegans* on Nematode Growth Medium (NGM) plates.

Materials:

- **Avermectin B1a monosaccharide**
- Dimethyl sulfoxide (DMSO)
- Nematode Growth Medium (NGM) agar
- *E. coli* OP50 culture
- Standard *C. elegans* culture plates (60 mm or 35 mm)

Procedure:

- **Stock Solution Preparation:** Dissolve **Avermectin B1a monosaccharide** in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
- **NGM Plate Preparation:** Prepare NGM agar and autoclave. Cool the molten agar to approximately 50-55°C.
- **Drug Incorporation:** Add the **Avermectin B1a monosaccharide** stock solution to the molten NGM to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Mix thoroughly by gentle swirling.
- **Plate Pouring:** Pour the NGM containing the compound into petri plates. Allow the plates to solidify and dry for 1-2 days at room temperature.

- **Seeding with Bacteria:** Seed the plates with a lawn of *E. coli* OP50 and allow the bacteria to grow overnight at room temperature or for a few hours at 37°C.
- **Worm Synchronization:** Prepare a synchronized population of *C. elegans* (e.g., L4 stage) by standard methods such as bleaching.
- **Transfer Worms:** Transfer the synchronized worms to the drug-containing and control (DMSO vehicle only) plates.
- **Incubation:** Incubate the plates at the desired temperature (typically 20°C).

Protocol 2: Motility Assay

This assay quantifies the effect of **Avermectin B1a monosaccharide** on the locomotion of *C. elegans*.

Materials:

- NGM plates with and without **Avermectin B1a monosaccharide**
- Synchronized L4 stage *C. elegans*
- Microscope with a camera or an automated worm tracker

Procedure:

- Prepare drug-containing and control plates as described in Protocol 1.
- Transfer a defined number of synchronized L4 worms (e.g., 20-30) to the center of each plate.
- Incubate for a specified period (e.g., 4, 12, or 24 hours).
- **Manual Quantification:** Count the number of body bends per minute for a subset of worms on each plate. A body bend is defined as a complete sinusoidal movement of the worm's body.
- **Automated Quantification:** Alternatively, use an automated worm tracking system to record and analyze worm movement, providing parameters such as speed and travel distance.

- Data Analysis: Compare the motility of worms on drug-containing plates to the control plates. Calculate the percentage reduction in motility.

Protocol 3: Pharyngeal Pumping Assay

This assay measures the effect of **Avermectin B1a monosaccharide** on the feeding behavior of *C. elegans*.

Materials:

- NGM plates with and without **Avermectin B1a monosaccharide**
- Synchronized young adult *C. elegans*
- Stereomicroscope

Procedure:

- Prepare drug-containing and control plates as described in Protocol 1.
- Transfer synchronized young adult worms to the plates and allow them to acclimate for a defined period (e.g., 1-4 hours).
- Place a plate on the stereomicroscope and focus on the pharynx of an individual worm.
- Count the number of pharyngeal bulb contractions (pumps) over a 30-second or 1-minute interval. The movement of the grinder in the terminal bulb is a reliable indicator of a pump.[\[9\]](#)
[\[10\]](#)[\[11\]](#)
- Repeat the measurement for a statistically significant number of worms (e.g., 10-15) for each condition.
- Data Analysis: Calculate the average pumping rate (pumps per minute) for each condition and compare the rates between treated and control groups.

Protocol 4: Lifespan Assay

This assay determines the effect of **Avermectin B1a monosaccharide** on the lifespan of *C. elegans*.

Materials:

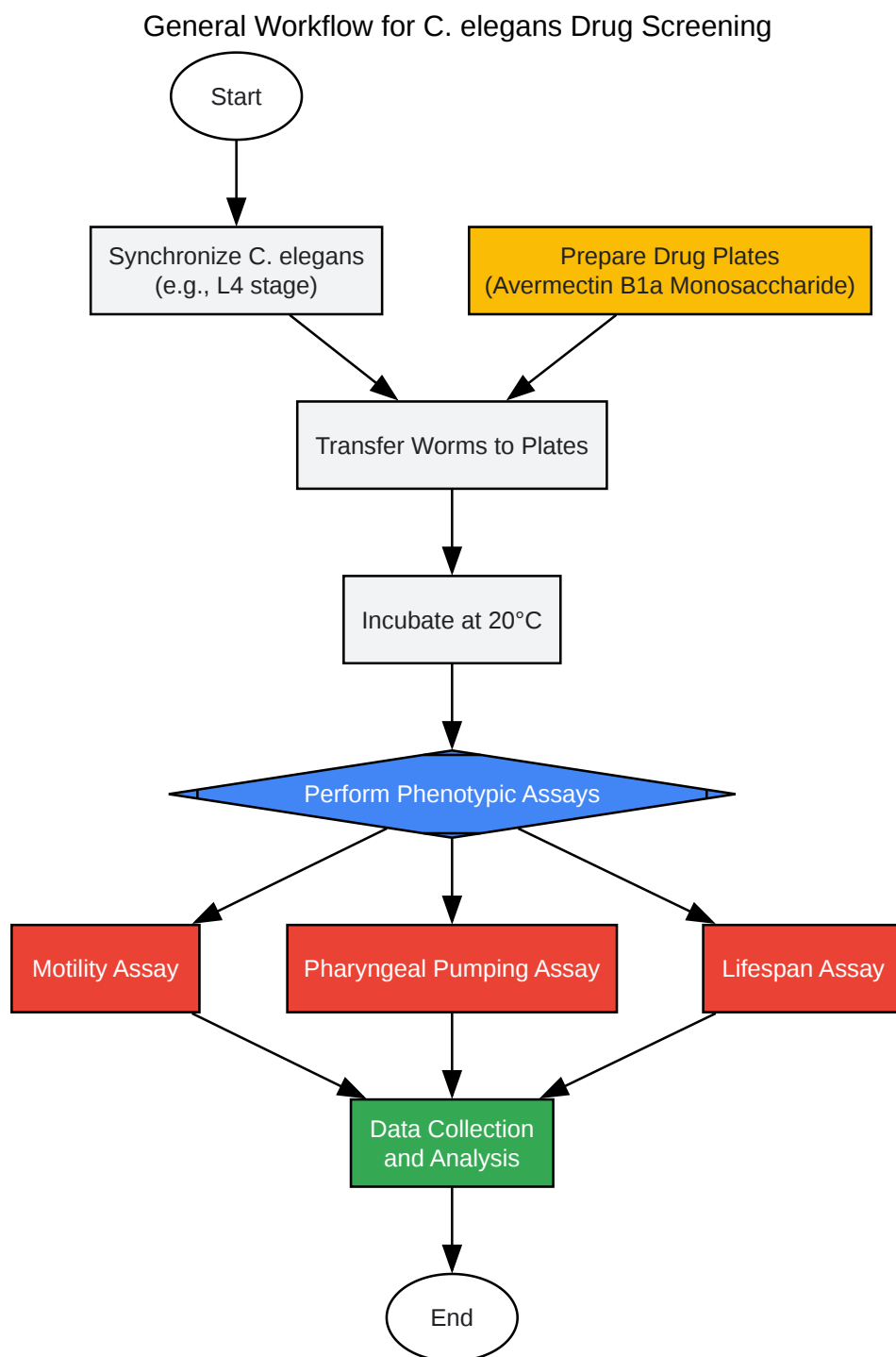
- NGM plates with and without **Avermectin B1a monosaccharide**
- Synchronized L4 stage *C. elegans*
- FUDR (5-fluoro-2'-deoxyuridine) to prevent progeny from hatching (optional)
- Platinum wire worm pick

Procedure:

- Prepare drug-containing and control plates as described in Protocol 1. If using FUDR, add it to the NGM at a final concentration of 50 μ M.
- Transfer a cohort of synchronized L4 worms (e.g., 50-100) to each plate.
- Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
- Transfer the surviving worms to fresh plates every 2-3 days to separate them from progeny (if not using FUDR) and to ensure a consistent drug concentration.
- Continue scoring until all worms have died.
- Data Analysis: Construct survival curves for each condition and perform statistical analysis (e.g., Log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

Visualizations

Experimental Workflow for *C. elegans* Drug Screening



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Caption: A generalized workflow for screening the effects of a compound on *C. elegans*.

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